molecular formula C19H20N2O2 B8323365 1-isopropyl-7-methyl-4-(m-methoxyphenyl)-2(1H)-quinazolinone

1-isopropyl-7-methyl-4-(m-methoxyphenyl)-2(1H)-quinazolinone

Cat. No. B8323365
M. Wt: 308.4 g/mol
InChI Key: MUSWFTJLBAWCHJ-UHFFFAOYSA-N
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Patent
US04064246

Procedure details

To 0.5 g of 1-isopropyl-4-(3-methoxyphenyl)-7-methyl-2(1H)-quinazolinone is added 5 ml of 48% (aqueous) hydrobromic acid (heat evolves and the solution turns yellow). The mixture is then refluxed for 6 hours. The mixture is cooled to room temperature, then 95 ml of water added, and the resulting mixture extracted thrice with 100 ml portions of a benzene: n-butanol (8:2) mixture each extract is retained separately). Each extract is washed 4 times with 75 ml portions of water (the pH of the last wash should be neutral). The extracts are combined and evaporated to dryness to obtain a residue which is then crystallized from methanol and ethyl acetate (1:1) to obtain 1-isopropyl-4-(3-hydroxyphenyl)-7-methyl-2(1H)-quinazolinone; m.p. 270°-272°, which yields refined product upon recrystallization from methanol; m.p. 274°-275° C.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
95 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([CH3:14])[CH:12]=2)[C:7]([C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([O:21]C)[CH:16]=2)=[N:6][C:5]1=[O:23])([CH3:3])[CH3:2].Br>O>[CH:1]([N:4]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([CH3:14])[CH:12]=2)[C:7]([C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([OH:21])[CH:16]=2)=[N:6][C:5]1=[O:23])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)(C)N1C(N=C(C2=CC=C(C=C12)C)C1=CC(=CC=C1)OC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Two
Name
Quantity
95 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heat evolves
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then refluxed for 6 hours
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture extracted thrice with 100 ml portions of a benzene: n-butanol (8:2) mixture each extract
WASH
Type
WASH
Details
Each extract is washed 4 times with 75 ml portions of water (the pH of the
WASH
Type
WASH
Details
last wash should
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to obtain a residue which
CUSTOM
Type
CUSTOM
Details
is then crystallized from methanol and ethyl acetate (1:1)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1C(N=C(C2=CC=C(C=C12)C)C1=CC(=CC=C1)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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